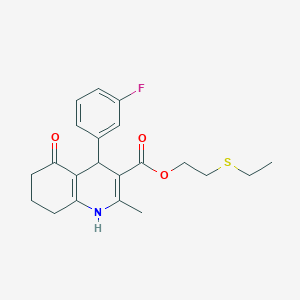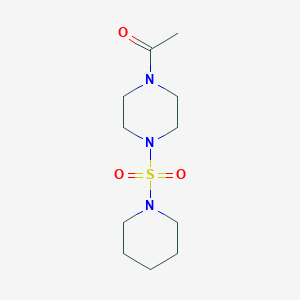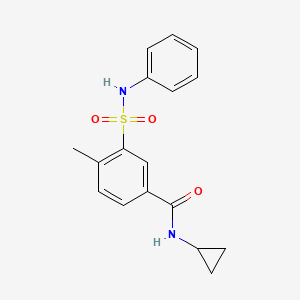![molecular formula C15H15F2N3O B4949292 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide](/img/structure/B4949292.png)
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide, also known as DFEPP, is a chemical compound that has been widely used in scientific research due to its potential therapeutic properties. DFEPP belongs to a class of compounds called pyrazine amides, which have shown promising results in the treatment of various diseases.
Mecanismo De Acción
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide exerts its therapeutic effects through various mechanisms of action. In cancer cells, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In inflammation, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway. In neurological disorders, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide inhibits cell proliferation and induces apoptosis. In inflammation, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide reduces the production of pro-inflammatory cytokines and inhibits the activation of immune cells. In neurological disorders, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide reduces oxidative stress and inflammation in the brain, which can lead to neuroprotection.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic properties in various diseases. However, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide also has some limitations, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Direcciones Futuras
There are several future directions for the research of 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide, including its potential use in combination therapy with other drugs, its optimization for specific diseases, and its development as a drug candidate for clinical trials. Further studies are also needed to determine its optimal dosage and administration route, as well as to evaluate its safety and efficacy in vivo. Additionally, the development of novel synthetic methods for 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide may lead to the discovery of new analogs with improved therapeutic properties.
Conclusion:
In conclusion, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide is a promising chemical compound with potential therapeutic properties in various diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand its therapeutic potential and to develop it as a drug candidate for clinical trials.
Métodos De Síntesis
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide can be synthesized using a variety of methods, including the reaction of 3,4-difluoroaniline with 2-pyrazinecarboxylic acid, followed by the reaction with propanoyl chloride. Another method involves the reaction of 3,4-difluoroaniline with 2-pyrazinecarboxamide, followed by the reaction with propanoyl chloride. Both methods have been reported to yield 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide with high purity and yield.
Aplicaciones Científicas De Investigación
3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been extensively studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common underlying cause of various diseases, and 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurological disorders, 3-(3,4-difluorophenyl)-N-[2-(2-pyrazinyl)ethyl]propanamide has been shown to have neuroprotective properties by reducing oxidative stress and inflammation in the brain.
Propiedades
IUPAC Name |
3-(3,4-difluorophenyl)-N-(2-pyrazin-2-ylethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2N3O/c16-13-3-1-11(9-14(13)17)2-4-15(21)20-6-5-12-10-18-7-8-19-12/h1,3,7-10H,2,4-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPROTIXCHKLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCC(=O)NCCC2=NC=CN=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]butanoate](/img/structure/B4949224.png)

![2-(1H-benzimidazol-1-ylmethyl)-N-{[1-(4-morpholinyl)cyclopentyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B4949245.png)




![1,2-dichloro-3-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4949294.png)
![4-[4-nitro-3-(2-phenoxyethoxy)phenyl]morpholine](/img/structure/B4949300.png)


![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide](/img/structure/B4949312.png)
![N-methyl-1-{1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}-N-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)methanamine](/img/structure/B4949318.png)